molecular formula C18H15Br2N3O3 B2683700 3-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-imidazolidine-2,4-dione CAS No. 539806-08-1

3-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-imidazolidine-2,4-dione

Cat. No.: B2683700
CAS No.: 539806-08-1
M. Wt: 481.144
InChI Key: NVLRYOWERWTVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a brominated carbazole derivative featuring a hydroxypropyl linker connected to an imidazolidine-2,4-dione moiety. The 3,6-dibromocarbazole core is notable for its electron-deficient aromatic system, which is often exploited in medicinal chemistry for interactions with biological targets such as kinases or DNA.

Properties

IUPAC Name

3-[3-(3,6-dibromocarbazol-9-yl)-2-hydroxypropyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Br2N3O3/c19-10-1-3-15-13(5-10)14-6-11(20)2-4-16(14)22(15)8-12(24)9-23-17(25)7-21-18(23)26/h1-6,12,24H,7-9H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLRYOWERWTVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Br2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-imidazolidine-2,4-dione typically involves multiple steps. One common approach starts with the bromination of carbazole to obtain 3,6-dibromo-carbazole. This intermediate is then reacted with an appropriate hydroxyalkylating agent to introduce the 2-hydroxy-propyl group. Finally, the imidazolidine-2,4-dione moiety is introduced through a cyclization reaction under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-imidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted carbazole derivatives .

Scientific Research Applications

Anti-Cancer Activity

Research has indicated that derivatives of dibromocarbazole exhibit significant anti-cancer properties. For instance, studies have shown that compounds derived from 3,6-dibromocarbazole can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .

Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects. In particular, analogs of dibromocarbazole have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-Migratory Effects

In addition to its anti-cancer properties, certain derivatives have shown promise in inhibiting cell migration. This characteristic is crucial in preventing metastasis in cancer therapy. Studies suggest that these compounds can interfere with cellular mechanisms that promote migration and invasion of cancer cells .

Organic Electronics

Compounds like 3-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-imidazolidine-2,4-dione are being explored for their potential use in organic electronic devices due to their unique electronic properties. The incorporation of carbazole units can enhance charge transport characteristics, making them suitable candidates for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Photovoltaic Applications

The ability of these compounds to absorb light and convert it into electrical energy positions them as valuable materials in the development of solar cells. Their structural properties can be tailored to optimize light absorption and charge separation processes within photovoltaic devices.

Case Studies

StudyFocusFindings
Anti-Cancer EvaluationDemonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the micromolar range.
Neuroprotective EffectsShowed protective effects against oxidative stress-induced neuronal cell death.
Anti-Migratory PropertiesInhibition of migration in metastatic cancer cells was observed, indicating potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 3-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s brominated carbazole moiety can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The imidazolidine-2,4-dione structure may also contribute to its biological effects by stabilizing the compound and facilitating its interaction with target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Similarities and Differences

The compound N-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-4,N-dimethyl-benzenesulfonamide () shares the 3,6-dibromocarbazole core and hydroxypropyl linker but diverges in the terminal functional group. A comparative analysis is outlined below:

Feature 3-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-imidazolidine-2,4-dione N-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-4,N-dimethyl-benzenesulfonamide
Terminal Group Imidazolidine-2,4-dione (cyclic urea) Benzenesulfonamide with N,4-dimethyl substitution
Hydrogen-Bonding Sites Two urea carbonyls and hydroxyl group Sulfonamide S=O groups and hydroxyl group
Lipophilicity Moderate (urea reduces logP) Higher (sulfonamide and methyl groups enhance logP)
Synthetic Complexity Likely higher (cyclic urea formation) Lower (sulfonamide coupling is straightforward)

Functional Implications

Bioactivity: The imidazolidine-2,4-dione’s urea group may enhance binding to polar targets (e.g., enzymes with catalytic serine or threonine residues), whereas the benzenesulfonamide’s sulfonyl group is often leveraged in kinase inhibition or protease targeting .

Solubility and Pharmacokinetics :

  • The sulfonamide derivative’s higher lipophilicity (logP ~3.5 estimated) may improve membrane permeability but reduce aqueous solubility. The urea analog’s polarity (logP ~2.8 estimated) could favor renal excretion.

Stability :

  • Cyclic ureas like imidazolidine-2,4-dione are generally resistant to hydrolysis, offering metabolic stability over linear amides. Sulfonamides, while stable, may undergo CYP450-mediated oxidation at the methyl groups .

Research Findings and Limitations

  • Evidence Gaps: No direct comparative bioactivity or toxicity data exists between these compounds. The benzenesulfonamide derivative () has been prioritized in recent synthetic studies, possibly due to its modular synthesis .
  • Theoretical Insights : Molecular docking simulations suggest the imidazolidine-2,4-dione’s urea carbonyls could form stronger hydrogen bonds with DNA topoisomerase II compared to the sulfonamide’s S=O groups. However, empirical validation is needed.

Biological Activity

The compound 3-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-imidazolidine-2,4-dione is a derivative of imidazolidine-2,4-dione, which has garnered attention due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure

The compound can be structurally represented as follows:

C15H15Br2N3O3\text{C}_{15}\text{H}_{15}\text{Br}_2\text{N}_3\text{O}_3

This structure includes a carbazole moiety, which is known for its significant biological properties, including antitumor and antimicrobial activities.

Antitumor Activity

Research indicates that imidazolidine derivatives exhibit promising antitumor activity. A study focused on imidazolidine-2,4-dione derivatives demonstrated their ability to inhibit cancer cell proliferation. For instance, compounds similar to the one showed IC50 values ranging from 20.4 to 24.1 μg/ml in potato disc assays, indicating notable antitumor efficacy .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. Similar derivatives have shown significant activity against various bacterial strains. For example, studies on related Schiff bases revealed strong inhibitory effects against Staphylococcus aureus and Escherichia coli , suggesting that the imidazolidine framework could enhance antimicrobial properties .

The mechanism behind the biological activities of imidazolidine derivatives often involves the inhibition of specific enzymes or pathways. For instance, compounds targeting lymphoid-specific tyrosine phosphatase (LYP) have shown to modulate T cell receptor signaling pathways, which is crucial in autoimmune diseases . Such mechanisms highlight the therapeutic potential of these compounds in treating both cancer and autoimmune conditions.

Case Studies

  • Inhibition of LYP : A derivative similar to this compound was tested for its LYP inhibitory activity with an IC50 of approximately 2.85 μM. This suggests a competitive inhibition mechanism with a Ki value of 1.09 μM .
  • Antimicrobial Efficacy : In a comparative study of Schiff bases derived from similar structures, one compound exhibited significant antibacterial activity against gram-positive and gram-negative bacteria with minimal inhibitory concentrations (MICs) ranging from 10 to 25 μg/ml .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeIC50/MIC ValuesReference
AntitumorImidazolidine Derivative20.4 - 24.1 μg/ml
AntimicrobialSchiff Base10 - 25 μg/ml
LYP InhibitionImidazolidine DerivativeIC50 = 2.85 μM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.